molecular formula C16H20ClN3O2 B1589794 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline CAS No. 264208-72-2

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline

Cat. No.: B1589794
CAS No.: 264208-72-2
M. Wt: 321.8 g/mol
InChI Key: XAVZTXQALXOZJS-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is a quinazoline derivative with a molecular formula of C16H20ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the reaction of 2-chloro-4-methoxyaniline with formamide under acidic conditions to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction of the quinazoline ring to form simpler derivatives.

  • Substitution: Introduction of different substituents at various positions on the quinazoline core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline derivatives with different substituents.

  • Piperidine derivatives: Compounds containing piperidine rings with various functional groups.

  • Methoxyquinazolines: Quinazoline derivatives with methoxy groups at different positions.

Uniqueness: 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline is unique due to its specific combination of chloro, methoxy, and piperidine methoxy groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (CAS No. 264208-72-2) is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClN3O2C_{16}H_{20}ClN_{3}O_{2}, with a molecular weight of approximately 321.80 g/mol. The compound features a chloro group, methoxy groups, and a piperidine moiety, contributing to its unique chemical properties and biological activities .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, impacting cellular responses pertinent to cancer and other conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. It has demonstrated significant cytotoxic effects against several cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited IC50 values indicating potent inhibition of cell proliferation.
  • A549 (Lung Cancer) : Showed promising activity with comparable IC50 values .

Table 1: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)
MCF70.096
A549Data not specified

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for:

  • Antitubercular Activity : Some studies suggest effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to 12.5 µg/mL .
  • Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of inflammatory pathways .

Case Studies

A notable study involved the synthesis and evaluation of various quinazoline derivatives, including this compound. The results indicated:

  • Stronger inhibition of epidermal growth factor receptor (EGFR) compared to traditional inhibitors.
  • Enhanced selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-11(4-6-20)9-22-15-8-13-12(7-14(15)21-2)16(17)19-10-18-13/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZTXQALXOZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472532
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-72-2
Record name 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (2.8 g, 9.24 mmol) in thionyl chloride (28 ml) containing DMF (280 μl) was heated at reflux at 85° C. for 1 hour. After cooling, the volatiles were removed by evaporation. The precipitate was triturated with ether, filtered, washed with ether and dried under vacuum. The solid was dissolved in methylene chloride and saturated aqueous sodium hydrogen carbonate was added. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated to give 4-chloro-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (2.9 g, 98%).
Quantity
2.8 g
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reactant
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280 μL
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28 mL
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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